Cas no 1358438-23-9 (3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-Benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a benzyl group and a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry research, due to the presence of both oxadiazole and quinazoline pharmacophores, which are known for their bioactivity. The bromophenyl group enhances reactivity for further functionalization, making it a versatile intermediate in drug discovery. Its well-defined molecular architecture allows for precise structural modifications, facilitating studies in structure-activity relationships. The compound is suitable for applications in developing enzyme inhibitors or receptor modulators, given its potential interactions with biological targets.
3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
1358438-23-9 structure
Product Name:3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No:1358438-23-9
MF:C23H15BrN4O3
MW:475.294203996658
CID:5399450
Update Time:2025-05-27

3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 7-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(phenylmethyl)-2,4(1H,3H)-quinazolinedione
    • 3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • Inchi: 1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30)
    • InChI Key: HFQCRBJNQAFGCE-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(C3ON=C(C4=CC=CC(Br)=C4)N=3)=C2)C(=O)N(CC2=CC=CC=C2)C1=O

Experimental Properties

  • Density: 1.529±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 11.93±0.20(Predicted)

3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Pricemore >>

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3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Related Literature

Additional information on 3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Exploring the Potential of 3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1358438-23-9) in Modern Pharmaceutical Research

The compound 3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1358438-23-9) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. With the growing interest in heterocyclic compounds and their role in drug discovery, this molecule stands out as a promising candidate for further investigation. Researchers are particularly intrigued by its 1,2,4-oxadiazole and tetrahydroquinazoline moieties, which are known to contribute to bioactive properties.

In recent years, the demand for small molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. The 3-bromophenyl group in this compound suggests potential interactions with enzyme active sites or protein receptors, making it a subject of interest for studies related to cancer research, neurodegenerative diseases, and inflammatory disorders. Its CAS No. 1358438-23-9 is frequently searched in academic databases, reflecting its relevance in contemporary scientific inquiries.

One of the key advantages of 3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its synthetic versatility. Chemists can modify its benzyl or oxadiazole substituents to optimize pharmacokinetic properties, such as bioavailability and metabolic stability. This adaptability aligns with the current trend of structure-activity relationship (SAR) studies, which aim to enhance drug efficacy while minimizing side effects.

The rise of computational chemistry and AI-driven drug design has further amplified the exploration of compounds like CAS No. 1358438-23-9. Molecular docking simulations and virtual screening techniques are being employed to predict its binding affinity with various biological targets. Such approaches not only accelerate the drug discovery process but also reduce costs, addressing a critical need in the pharmaceutical industry.

Another area of interest is the compound's potential role in multi-target therapeutics, a strategy gaining traction for complex diseases like Alzheimer's and diabetes. The presence of both tetrahydroquinazoline and 1,2,4-oxadiazole scaffolds could enable interactions with multiple pathways, offering a holistic treatment approach. This aligns with the broader shift toward polypharmacology in modern medicine.

As sustainability becomes a priority in chemical synthesis, researchers are also investigating greener methods to produce 3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione. Techniques such as microwave-assisted synthesis and catalysis are being explored to minimize waste and energy consumption, reflecting the industry's commitment to green chemistry principles.

In conclusion, CAS No. 1358438-23-9 represents a fascinating intersection of chemistry and biology, with implications for both academic research and pharmaceutical development. Its structural complexity and functional diversity make it a valuable subject for ongoing and future studies, particularly in the context of personalized medicine and innovative therapeutics.

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